molecular formula C13H12Cl3NO3 B15093764 ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate

ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate

Cat. No.: B15093764
M. Wt: 336.6 g/mol
InChI Key: QWDUTXNLJXCJOB-OAZKMISDSA-N
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Description

Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate is a synthetic organic compound characterized by its unique structure, which includes a trichloromethyl group, a hydroxyphenyl group, and an imino group

Preparation Methods

The synthesis of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the imino group to an amine.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.

Scientific Research Applications

Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate can be compared with similar compounds such as ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate . While both compounds contain hydroxyphenyl groups, the presence of the trichloromethyl group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable intermediates in various reactions.

Properties

Molecular Formula

C13H12Cl3NO3

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate

InChI

InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9+,17-11?

InChI Key

QWDUTXNLJXCJOB-OAZKMISDSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C(Cl)(Cl)Cl

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl

Origin of Product

United States

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